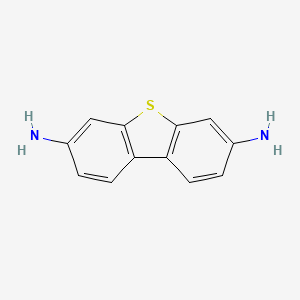

3,7-Diaminodibenzothiophene

説明

Context of Dibenzothiophene (B1670422) Chemistry in Academic Research

Dibenzothiophene (DBT), an organosulfur compound composed of a thiophene (B33073) ring fused to two benzene (B151609) rings, serves as a cornerstone in various fields of academic and industrial research. ontosight.ainih.gov Its chemical structure, consisting of a planar, tricyclic system, imparts significant thermal stability. nih.govontosight.ai Dibenzothiophenes are naturally present in fossil fuels like crude oil and coal tar, which drives substantial research into desulfurization processes aimed at reducing sulfur oxide emissions from fuel combustion. ontosight.aisigmaaldrich.cn

In academic inquiry, dibenzothiophene and its derivatives are extensively studied as building blocks for advanced materials. Their inherent electronic and optical properties make them prime candidates for developing organic semiconductors, conducting polymers, and luminescent materials. ontosight.aisigmaaldrich.cncore.ac.uk The synthetic versatility of the dibenzothiophene core allows for the creation of a wide array of derivatives with tailored properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. core.ac.ukrsc.orgscirp.orgrsc.org Research has explored the synthesis of numerous DBT-based structures, from simple substituted molecules to complex π-conjugated polymers and macrocycles, highlighting the broad utility of this heterocyclic scaffold in materials science. buct.edu.cnresearchgate.netsioc-journal.cnsioc-journal.cn

Table 1: Physical and Chemical Properties of Dibenzothiophene

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈S | sigmaaldrich.cn |

| Molecular Weight | 184.26 g/mol | nih.govsigmaaldrich.cn |

| Appearance | Powder or crystals | sigmaaldrich.cn |

| Melting Point | 97-100 °C | sigmaaldrich.cn |

| Boiling Point | 332-333 °C | sigmaaldrich.cn |

| CAS Number | 132-65-0 | sigmaaldrich.cn |

Significance of Aminated Dibenzothiophene Derivatives in Scientific Inquiry

The introduction of amino groups onto the dibenzothiophene framework gives rise to aminated dibenzothiophene derivatives, a class of compounds with distinct and valuable properties for scientific investigation. These primary amines have been explored for potential applications as antimicrobial agents. nih.gov The amino group acts as a reactive handle, enabling further chemical modifications and the synthesis of more complex molecules. cymitquimica.com

The synthesis of these aminated compounds is a key area of research, with various methods being developed. Traditional approaches often required multiple steps, such as the nitration of dibenzothiophene followed by reduction. nih.gov More recent and efficient protocols, like the copper-catalyzed Ullmann C-N coupling reaction, allow for the direct amination of halogenated dibenzothiophenes, providing a more environmentally and economically favorable route. nih.govacs.orgnih.gov

Aminated dibenzothiophenes are significant in materials science. They serve as precursors for hole-transporting materials in perovskite solar cells and as building blocks for conjugated polymers used in organic electronics. rsc.orgacs.org Furthermore, the electrochemical behavior of these compounds is of considerable interest. Studies on the anodic oxidation of aminated dibenzothiophenes have shown that certain derivatives can form stable radical cation salts, which are crystalline solids with unique electronic and magnetic properties. researchgate.net This opens avenues for their use in molecular electronics and spintronics.

Table 2: Examples of Aminated Dibenzothiophene Derivatives and Research Focus

| Compound | Synthesis Method Highlight | Research Application Focus | Reference(s) |

| 2-Aminodibenzothiophene | Synthesis via nitroarene reduction or Ullmann C-N coupling. | Investigated for antimicrobial properties; structure-activity relationship studies. | nih.govbohrium.com |

| Dibenzo[b,d]thiophene-2,8-diamine, 5,5-dioxide | One-pot synthesis via copper-catalyzed Ullmann C–N coupling. | Synthesis of novel diamine structures. | nih.gov |

| 3,7-Bis(dimethylamino)dibenzothiophene | Synthesis via nitration of dibenzothiophene oxide, reduction, and methylation. | Formation of stable radical cation salts through anodic oxidation. | researchgate.net |

| Derivatives of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide | Multi-step synthesis involving Buchwald-Hartwig amination. | Development of PET imaging agents for α7-nicotinic acetylcholine (B1216132) receptors. | nih.govgoogle.com |

Overview of Current Research Trajectories for 3,7-Diaminodibenzothiophene

Current research involving this compound primarily focuses on its oxidized form, This compound-5,5-dioxide . This sulfone derivative is a stable, crystalline solid that serves as a versatile intermediate in several areas of materials and chemical science. cymitquimica.comscirp.org

A significant research trajectory for this compound is its use as a monomer in the synthesis of high-performance polymers. Specifically, it is used to create polyimides by reacting with dianhydrides like 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA). jst.go.jpscispace.com These polyimides are investigated for their application as membrane materials for gas separation, owing to their specific sorption and transport properties for gases like carbon dioxide. jst.go.jpkaust.edu.sa

Another important area of investigation is its application as a functional molecule. This compound-5,5-dioxide is utilized as a dye and a fluorescent whitening agent. chemicalbook.comchemicalbook.com Its chemical structure, featuring two reactive amine groups on a rigid, fused-ring system, also makes it a valuable precursor for synthesizing novel and complex heterocyclic systems. For instance, it has been used to create pentacyclic systems containing imidazole (B134444) or triazole rings by condensation reactions with the diamine. scirp.org These new structures are then studied for their potential biological activities. scirp.org

The synthesis of this compound and its dioxide derivative is typically achieved through a multi-step process that begins with the nitration of dibenzothiophene-5-oxide to yield 3,7-dinitrodibenzothiophene-5,5-dioxide, followed by a reduction step to convert the nitro groups to amino groups. researchgate.netscirp.org Electrochemical studies have also been performed, demonstrating that this compound can undergo anodic oxidation to form a stable radical cation salt, isolated as black crystals. researchgate.net

Table 3: Properties and Research Applications of this compound-5,5-dioxide

| Property/Application | Description | Reference(s) |

| CAS Number | 6259-19-4 | cymitquimica.com |

| Molecular Formula | C₁₂H₁₀N₂O₂S | cymitquimica.comscirp.org |

| Molecular Weight | 246.29 g/mol | scirp.org |

| Appearance | Yellow-green color crystals | scirp.org |

| Melting Point | 324-326 °C | scirp.org |

| Primary Use | Monomer for polyimide synthesis (gas separation membranes). | jst.go.jpscispace.comkaust.edu.sa |

| Other Applications | Dye and fluorescent whitener; Precursor for novel heterocyclic systems. | scirp.orgchemicalbook.comchemicalbook.com |

| Electrochemical Property | The non-oxidized form can be anodically oxidized to a stable radical cation salt. | researchgate.net |

Structure

2D Structure

3D Structure

特性

分子式 |

C12H10N2S |

|---|---|

分子量 |

214.29 g/mol |

IUPAC名 |

dibenzothiophene-3,7-diamine |

InChI |

InChI=1S/C12H10N2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H,13-14H2 |

InChIキー |

YFQKVQDMYAXRRC-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1N)SC3=C2C=CC(=C3)N |

製品の起源 |

United States |

Synthetic Methodologies for 3,7 Diaminodibenzothiophene and Its Derivatives

Established Synthetic Pathways to 3,7-Diaminodibenzothiophene

The foundational synthesis of this compound primarily relies on two well-established strategies: the reduction of dinitro precursors and ring-closure reactions.

Reduction Protocols for Dinitro-Dibenzothiophene Precursors

A common and effective route to this compound involves the reduction of 3,7-dinitrodibenzothiophene or its corresponding 5-oxide or 5,5-dioxide derivatives. The choice of reducing agent and reaction conditions is crucial for achieving high yields and purity.

Direct nitration of dibenzothiophene-5-oxide is a key first step, producing 3-nitro- and 3,7-dinitrodibenzothiophene-5-oxide. researchgate.netdatapdf.com These precursors can then be subjected to reduction. A significant advantage of using the sulfoxide (B87167) intermediate is that it can be selectively reduced to the corresponding nitrosulfide using hydrobromic acid, or more vigorously to the amine sulfide. datapdf.com In contrast to sulfones, sulfoxides are readily reduced to sulfides, providing a more straightforward path to 3-aminodibenzothiophene. acs.org

Vigorous reduction of 3,7-dinitrodibenzothiophene-5-oxide with reagents like stannous chloride in the presence of concentrated hydrochloric acid yields this compound in good yields. acs.org This method involves the simultaneous reduction of both the nitro groups and the sulfoxide. acs.orgthieme-connect.de An alternative approach involves a two-step process where 3,7-dinitrodibenzothiophene-5-oxide is first treated with hydrobromic acid to give 3,7-dinitrodibenzothiophene, which is then reduced with stannous chloride to afford the final diamino product. datapdf.com

| Precursor | Reducing Agent(s) | Product | Reference(s) |

| 3,7-Dinitrodibenzothiophene-5-oxide | Stannous chloride, conc. HCl | This compound | thieme-connect.de, acs.org |

| 3,7-Dinitrodibenzothiophene-5-oxide | 1. Hydrobromic acid2. Stannous chloride | This compound | datapdf.com |

| 3,7-Dinitrodibenzothiophene | Stannous chloride | This compound | datapdf.com |

Ring Closure Strategies and Electrophilic Substitution Approaches

Ring-closing reactions offer an alternative pathway to the dibenzothiophene (B1670422) core. nih.govwikipedia.orgorganic-chemistry.org While not always the most direct route to the 3,7-diamino derivative, they are fundamental in constructing the tricyclic system. One of the simplest methods for synthesizing the parent dibenzothiophene is by heating biphenyl (B1667301) with sulfur in the presence of aluminum trichloride. thieme-connect.de

Electrophilic substitution on the dibenzothiophene ring is a key strategy for introducing functional groups. thieme-connect.de Direct electrophilic attack on dibenzothiophene predominantly occurs at the 2-position. thieme-connect.dechemicalbook.com To achieve substitution at the 3- and 7-positions, a common strategy involves the oxidation of dibenzothiophene to its sulfone (dibenzothiophene-5,5-dioxide). thieme-connect.dewikipedia.org This deactivates the ring towards electrophilic substitution and directs incoming substituents to the 3- and 7-positions. thieme-connect.de Subsequent reduction of the sulfone and the introduced nitro groups provides a viable, albeit multi-step, route to this compound. thieme-connect.de

Advanced Functionalization and Derivatization Strategies

Building upon the this compound scaffold, a variety of advanced synthetic methods have been developed to create more complex and functionally diverse molecules.

Synthesis of Pentacyclic Systems and Heterocyclic Conjugates

The amino groups of this compound serve as versatile handles for the construction of fused heterocyclic systems. For instance, new pentacyclic systems can be synthesized by condensing 2,3,7,8-tetra-aminodibenzothiophene-5,5-dioxide with formic acid to form diimidazole-fused dibenzothiophene dioxides. scirp.orgresearchgate.net Similarly, reaction with nitrous acid can yield ditriazole-fused systems. scirp.orgresearchgate.net These reactions significantly expand the structural diversity and potential applications of dibenzothiophene-based compounds. The synthesis of such complex heterocyclic conjugates often involves multi-step sequences, starting from the di- or tetra-amino dibenzothiophene derivatives. scirp.orgresearchgate.netnih.govnih.govnih.govbeilstein-journals.org

Preparation of Diamidine and Related Derivatives

Diamidine derivatives of dibenzothiophene have garnered significant interest, particularly for their potential biological activities. nih.govresearchgate.netacs.org The synthesis of these compounds typically involves the conversion of the diamino groups into other functionalities that can then be transformed into amidines. A common route involves the conversion of a dibromo-dibenzothiophene intermediate to a dicyano derivative via reaction with copper(I) cyanide. The resulting dinitrile can then be converted to the diamidine through the Pinner reaction, which involves treatment with an alcohol and HCl, followed by reaction with ammonia (B1221849) or an amine. google.com

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference(s) |

| Dibromo-dibenzothiophene | Copper(I) cyanide | Dicyano-dibenzothiophene | Diamidino-dibenzothiophene | , google.com |

| Dicyano-dibenzothiophene | 1. EtOH, HCl2. Amine | Diimidoate | Diamidino-dibenzothiophene | google.com |

Anodic Oxidation for Stable Cation Radical Salt Formation

Anodic oxidation provides a powerful electrochemical method for generating stable cation radical salts from electron-rich aromatic compounds. beilstein-journals.org In the case of aminated dibenzothiophenes, cyclic voltammetry studies have shown that while many derivatives exhibit a reversible first oxidation peak, only this compound and 3,7-bis(dimethylamino)dibenzothiophene lead to the formation of stable cation radical salts. researchgate.netresearchgate.net These salts can be isolated as stable crystalline solids, which are characterized by techniques such as ESR spectroscopy. researchgate.netresearchgate.net The formation of these stable radical cations highlights the unique electronic properties imparted by the 3,7-diamino substitution pattern on the dibenzothiophene core. researchgate.net

Palladium-Catalyzed Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. libretexts.orgnobelprize.org These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly valuable for extending the π-conjugated systems of aromatic heterocycles like dibenzothiophene. sioc-journal.cnsigmaaldrich.com The functionalization of the dibenzothiophene core allows for the tuning of its electronic and photophysical properties, making it a desirable building block for materials science applications. sioc-journal.cnrsc.org

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a robust method for creating biaryl linkages. libretexts.orgnobelprize.org For dibenzothiophene derivatives, this reaction can be used to attach various aryl or heteroaryl groups to the core structure. For instance, a di-brominated dibenzothiophene can be coupled with arylboronic acids to create extended, conjugated molecules. rsc.orgazolifesciences.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base. nih.govrsc.org Researchers have developed heterogeneous palladium catalysts, such as those supported on microporous organic polymers, which exhibit high stability and can be easily recovered and reused. rsc.org

The Heck reaction provides a method for the vinylation of aryl halides, enabling the formation of a new C-C bond between an aryl halide and an alkene. organic-chemistry.orgmdpi.com This reaction can be applied to bromo-dibenzothiophene derivatives to introduce styrenyl or other vinyl groups, further extending the conjugated path. The choice of catalyst and ligands is crucial, with various systems developed to accommodate a broad range of substrates under relatively mild conditions. organic-chemistry.orgnih.gov

These coupling reactions are generally tolerant of various functional groups, which is advantageous when working with substituted dibenzothiophenes, such as those bearing amino groups (which may require protection depending on the reaction conditions). nobelprize.org The strategic application of these palladium-catalyzed methods on a di-functionalized dibenzothiophene, such as a 3,7-dihalo-dibenzothiophene, allows for the symmetrical extension of the π-system, which is a key strategy in the design of organic electronic materials. sioc-journal.cn

| Reaction Type | Dibenzothiophene Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromoaryl sulfinate ester | Arylboronic acid | Palladium Catalyst | Dibenzothiophene S-oxide | Not specified | rsc.org |

| Suzuki-Miyaura | Aryl bromide | Arylboronic acid | Pd/C, K₂CO₃ | Biphenyl derivative | Good to excellent | mdpi.com |

| Heck | Aryl bromide/chloride | n-Butyl acrylate | Palladacycle catalyst, TBAB | Cinnamate derivative | High TON | mdpi.com |

| Heck | Aryl Iodide | Alkene | Pd(P(t-Bu)₃)₂ | Vinyl-substituted aromatic | Not specified | sigmaaldrich.com |

| C-H/C-S Coupling | Biaryl Sulfide | - | Pd(OAc)₂ | Dibenzothiophene derivative | Up to 94% | nih.gov |

Bromination and Subsequent Coupling Reactions for Substituted Dibenzothiophenes

The synthesis of specifically substituted dibenzothiophenes, such as this compound, often proceeds via a halogenated intermediate. Bromination of the dibenzothiophene core is a key step, as the resulting bromo-derivatives serve as versatile handles for introducing a wide range of functional groups through subsequent coupling reactions. rsc.orgresearchgate.net

The regioselectivity of bromination depends on the oxidation state of the sulfur atom. While dibenzothiophene itself typically undergoes electrophilic substitution at the 2- and 8-positions, the corresponding dibenzothiophene-S,S-dioxide directs bromination to the 3- and 7-positions. rsc.org This specific regioselectivity is crucial for accessing 3,7-disubstituted derivatives. The oxidation of dibenzothiophene to its sulfone is a convenient method, often achieved using reagents like hydrogen peroxide in acetic acid. researchgate.net

Once the 3,7-dibromodibenzothiophene or its S,S-dioxide is obtained, the bromine atoms can be replaced with amino groups or other functionalities. Copper-catalyzed Ullmann-type coupling reactions are effective for this transformation. nih.govacs.org For example, reacting a bromodibenzothiophene with aqueous ammonia in the presence of a copper(I) oxide catalyst can yield the corresponding primary amine. acs.org This method has been successfully applied to synthesize amino derivatives of various polycyclic aromatic compounds. nih.govacs.org The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve high yields. acs.org

In addition to amination, the bromo-derivatives are excellent substrates for palladium-catalyzed coupling reactions like the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds between an aryl halide and an amine. libretexts.org This reaction is a powerful alternative for synthesizing both primary and secondary arylamines and is widely used in the synthesis of pharmaceuticals and functional materials. libretexts.org The resulting 3,7-diamino-substituted dibenzothiophene can then be used as a monomer or building block for more complex structures. For instance, the bromo group on a dibenzothiophene derivative offers a pathway for further functionalization via metal-catalyzed cross-coupling reactions to produce compounds with extended conjugation. thieme-connect.de

| Starting Material | Reagent/Reaction | Key Intermediate/Product | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Dibenzothiophene-S,S-dioxide | Bromination | 3,7-Dibromodibenzothiophene-S,S-dioxide | Not specified | Not specified | rsc.org |

| 2-Bromodibenzothiophene | Ullmann C-N Coupling | Dibenzothiophen-2-amine | Cu₂O, aq. NH₃, NMP, 110 °C | 99% | acs.org |

| 2,8-Dibromodibenzothiophene | Ullmann C-N Coupling | Dibenzothiophene-2,8-diamine | Cu₂O, aq. NH₃, NMP, 120 °C | 97% | acs.org |

| 2-Bromodibenzothiophene | Ullmann C-N Coupling | N-Ethyl-dibenzothiophen-2-amine | Cu₂O, aq. EtNH₂, NMP, 110 °C | 81% | nih.gov |

| Bromo-dibenzothiophene | Buchwald-Hartwig Amination | Amine derivatives | Pd(OAc)₂/BINAP, Cs₂CO₃ | Not specified | researchgate.net |

Advanced Characterization Techniques in 3,7 Diaminodibenzothiophene Research

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the study of 3,7-Diaminodibenzothiophene, offering a non-destructive means to probe its fundamental chemical and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like this compound. researchgate.netslideshare.net By analyzing the chemical shifts (δ), coupling constants (J), and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. york.ac.uk

In ¹H NMR, the chemical shifts of the aromatic protons provide information about the electronic environment of the dibenzothiophene (B1670422) core. The presence of the two amino groups at the 3 and 7 positions significantly influences the electron density distribution, causing characteristic upfield or downfield shifts of the neighboring protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish proton-proton connectivities, further confirming the substitution pattern. slideshare.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. york.ac.uk The chemical shifts of the carbon atoms in the aromatic rings are sensitive to the presence of the heteroatom (sulfur) and the amino substituents. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although for this compound, the focus is on distinguishing the protonated and quaternary aromatic carbons.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5-7.8 | d | H-1, H-9 |

| ¹H | ~6.8-7.0 | dd | H-2, H-8 |

| ¹H | ~7.2-7.4 | d | H-4, H-6 |

| ¹H | ~4.5-5.5 | s (broad) | -NH₂ |

| ¹³C | ~140-145 | s | C-3, C-7 |

| ¹³C | ~130-135 | s | C-4a, C-5a |

| ¹³C | ~125-130 | s | C-9a, C-9b |

| ¹³C | ~120-125 | d | C-1, C-9 |

| ¹³C | ~115-120 | d | C-4, C-6 |

| ¹³C | ~110-115 | d | C-2, C-8 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. nih.govyoutube.comnih.gov These complementary methods probe the vibrational energy levels of molecules. su.se

IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the molecule's bonds. youtube.com For this compound, the IR spectrum will prominently feature characteristic absorption bands for the N-H stretching vibrations of the primary amino groups, typically appearing in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-S stretching vibration, characteristic of the dibenzothiophene core, is generally weaker and appears at lower frequencies.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. nih.govnih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nih.gov Therefore, symmetric vibrations, which may be weak or inactive in the IR spectrum, can be strong in the Raman spectrum. For this compound, the symmetric stretching of the aromatic rings and the C-S bond would be expected to show distinct Raman signals.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3300-3500 | 3300-3500 | Amino Group |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Aromatic Ring |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Aromatic Ring |

| C-N Stretch | 1250-1350 | 1250-1350 | Amino Group |

| C-S Stretch | 600-800 | 600-800 | Dibenzothiophene Core |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions and optical properties of conjugated systems like this compound. shu.ac.ukusp.br The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. youtube.com

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. libretexts.org The extensive π-conjugated system of the dibenzothiophene core gives rise to intense π → π* transitions. The presence of the amino groups, which have non-bonding (n) electrons, introduces the possibility of n → π* transitions, although these are typically less intense. libretexts.org The position of the maximum absorption wavelength (λmax) provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Solvatochromism, the shift in λmax with solvent polarity, can offer insights into the nature of the electronic transitions. shu.ac.uk

Typical Electronic Transitions for this compound

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 250-400 | Electron promotion from a π bonding orbital to a π antibonding orbital within the aromatic system. |

| n → π | 350-500 | Electron promotion from a non-bonding orbital of the nitrogen atoms to a π antibonding orbital. |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as organic radicals. wikipedia.orgyoutube.commit.edu While this compound in its ground state is a diamagnetic molecule with no unpaired electrons, its oxidized or reduced forms can exist as radical cations or anions.

ESR spectroscopy can be used to study the electronic structure and environment of these radical species. The g-factor, analogous to the chemical shift in NMR, provides information about the electronic environment of the unpaired electron. mit.edu Hyperfine coupling, the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H and ¹⁴N), results in the splitting of the ESR signal and provides valuable information about the distribution of the unpaired electron's spin density over the molecule. wikipedia.org This allows for the mapping of the molecular orbital containing the unpaired electron.

ESR Parameters for Hypothetical this compound Radical Cation

| Parameter | Typical Value | Information Provided |

|---|---|---|

| g-factor | ~2.0023 | Electronic environment of the unpaired electron. |

| ¹⁴N Hyperfine Coupling Constant (aN) | Variable (Gauss or MHz) | Interaction of the unpaired electron with the nitrogen nuclei of the amino groups. |

| ¹H Hyperfine Coupling Constant (aH) | Variable (Gauss or MHz) | Interaction of the unpaired electron with the protons on the aromatic ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. wikipedia.org In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). libretexts.org

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information. raco.catyoutube.com Common fragmentation pathways for aromatic amines may include the loss of small neutral molecules like HCN or NH₃. The cleavage of the dibenzothiophene ring can also occur, leading to characteristic fragment ions.

Expected Mass Spectrometry Data for this compound

| m/z Value | Assignment | Description |

|---|---|---|

| 214.06 | [M]⁺ | Molecular ion peak |

| 197.05 | [M-NH₃]⁺ | Loss of ammonia (B1221849) |

| 187.04 | [M-HCN]⁺ | Loss of hydrogen cyanide from a rearranged ion |

| 169.03 | [M-CS]⁺ | Loss of carbon monosulfide from the thiophene (B33073) ring |

Electrochemical Characterization Techniques

Electrochemical techniques are vital for understanding the redox properties of this compound, which are crucial for its potential applications in electronic devices, sensors, and electrocatalysis. imeirs.orgimeirs.orgresearchgate.netmdpi.com

Cyclic voltammetry (CV) is a primary tool used to investigate the oxidation and reduction processes of this compound. By scanning the potential of a working electrode and measuring the resulting current, the oxidation and reduction potentials of the compound can be determined. The CV of this compound is expected to show oxidation peaks corresponding to the removal of electrons from the amino groups and the π-system. The reversibility of these redox processes can also be assessed.

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to study the interfacial properties of materials. imeirs.orgimeirs.org For applications where this compound is used as a coating or part of an electrode, EIS can provide information about charge transfer resistance and capacitance at the electrode-electrolyte interface.

Cyclic Voltammetry for Redox Behavior Studies

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of compounds like this compound and its polymers. By scanning the potential of an electrode and measuring the resulting current, CV provides insights into the oxidation and reduction processes, revealing information about the stability and electronic properties of the material.

In studies of compounds structurally related to this compound, such as aryl-substituted benzothiophenes, CV is employed to understand their electrochemical synthesis and behavior. For instance, the CV of 2-methylthiobenzene diazonium salt, a precursor in some benzothiophene (B83047) syntheses, shows a significant irreversible reduction peak, indicating the electrochemical generation of aryl radicals. xmu.edu.cn The electrochemical behavior of amino-substituted aromatic compounds, analogous to this compound, has also been characterized using CV. For example, conducting polymers synthesized from amino-substituted naphthalene (B1677914) sulfonic acids exhibit well-defined redox peaks in their cyclic voltammograms, with the peak potentials being dependent on the pH of the solution. researchgate.net The redox activity of these polymers is confined to the electrode surface. researchgate.net

The electropolymerization of monomers similar to this compound can be monitored using CV, where the increase in peak currents with successive cycles indicates the growth of a conductive polymer film on the electrode surface. The resulting polymer film can then be characterized in a monomer-free electrolyte solution to study its intrinsic redox properties. The voltammograms of such polymer films typically show reversible waves corresponding to the p-doping (oxidation) and p-undoping (reduction) processes.

Table 1: Representative Cyclic Voltammetry Data for a Poly(amino-substituted aromatic) Film

| Parameter | Value |

| Anodic Peak Potential (Epa) | +0.8 V |

| Cathodic Peak Potential (Epc) | +0.6 V |

| Formal Redox Potential (E°') | +0.7 V |

| Peak Separation (ΔEp) | 0.2 V |

Note: Data is representative and intended for illustrative purposes.

Impedance and Potentiodynamic Polarization Measurements

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are powerful techniques for evaluating the performance of protective coatings, a potential application for polymers derived from this compound. These methods provide quantitative data on the corrosion resistance offered by a coating on a metallic substrate.

Potentiodynamic polarization measurements involve scanning the potential of a coated metal sample and measuring the resulting current to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value indicates better corrosion protection. For steel coated with conductive polymers like polyaniline or polythiophene derivatives, the corrosion current density is significantly reduced compared to uncoated steel. researchgate.netmdpi.com This demonstrates the ability of the polymer coating to act as a barrier to corrosive agents. researchgate.net

EIS investigates the electrochemical properties of the coating and the coating/metal interface by applying a small amplitude AC voltage over a range of frequencies. The resulting impedance data can be modeled with an equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A high Rct value is indicative of slow corrosion kinetics and effective protection by the coating. For polymer-coated steel, the Rct values are typically several orders of magnitude higher than for bare steel. researchgate.net

Table 2: Potentiodynamic Polarization Data for Coated and Uncoated Steel

| Sample | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (A/cm²) | Protection Efficiency (%) |

| Bare Steel | -550 | 1.5 x 10⁻⁵ | - |

| Steel + Polymer Coating | -300 | 9.8 x 10⁻⁸ | >99 |

Note: Data is representative and based on findings for similar conductive polymer coatings. mdpi.com

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Coated and Uncoated Steel

| Sample | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (F/cm²) |

| Bare Steel | 5.2 x 10² | 3.5 x 10⁻⁴ |

| Steel + Polymer Coating | 8.9 x 10⁶ | 7.2 x 10⁻⁹ |

Note: Data is representative and based on findings for similar conductive polymer coatings.

Thermal Analysis Methods

Thermogravimetric Analysis (TGA) for Thermal Behavior Assessment

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of materials like this compound and its polymers. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This information is vital for determining the upper temperature limits for the processing and application of these materials.

The thermal decomposition of polymers containing dibenzothiophene units, such as poly(carbazole)-thiophene-benzothiophene copolymers, has been studied using TGA. researchgate.net The TGA curve provides information on the onset temperature of decomposition and the temperatures at which major weight loss events occur. For example, in some copolymers, the initial weight loss is attributed to the decomposition of alkyl side chains, followed by the degradation of the main polymer backbone at higher temperatures. researchgate.net The presence of a significant amount of residual mass at high temperatures can indicate the formation of a stable char layer. youtube.com

The thermal stability of a polymer is often characterized by the temperature at which 5% or 10% weight loss occurs (Td5 or Td10). Higher values for these parameters indicate greater thermal stability. The atmosphere used during the TGA experiment (e.g., nitrogen or air) can also significantly influence the decomposition behavior.

Table 4: Representative TGA Data for a Polymer Containing Dibenzothiophene Units

| Parameter | Temperature (°C) |

| Onset Decomposition Temperature | 310 |

| Temperature at 5% Weight Loss (Td5) | 350 |

| Temperature at 10% Weight Loss (Td10) | 380 |

| Temperature of Maximum Decomposition Rate | 420 |

| Residual Mass at 600°C (%) | 55 |

Note: Data is representative and based on findings for structurally similar polymers. researchgate.net

Theoretical and Computational Investigations of 3,7 Diaminodibenzothiophene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. youtube.com It is frequently employed to predict the geometry, energy levels, and reactivity of molecules.

Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties Prediction

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govgrowingscience.com

A typical analysis for 3,7-Diaminodibenzothiophene would involve calculating the energies of the HOMO and LUMO. The presence of electron-donating amino groups at the 3 and 7 positions would be expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to the parent dibenzothiophene (B1670422) molecule, influencing its conductivity and optical properties. researchgate.net A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.govgrowingscience.com Visualization of the HOMO and LUMO electron density distributions would show which parts of the molecule are involved in electron donation and acceptance, respectively.

Interactive Data Table: Illustrative Global Quantum Chemical Descriptors (Note: The following table is illustrative. Specific calculated values for this compound are not available in the searched literature.)

| Parameter | Symbol | Formula | Significance | Illustrative Value |

| HOMO Energy | EHOMO | - | Electron-donating ability | -5.2 eV |

| LUMO Energy | ELUMO | - | Electron-accepting ability | -1.8 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability | 3.4 eV |

| Ionization Potential | IP | -EHOMO | Energy to remove an electron | 5.2 eV |

| Electron Affinity | EA | -ELUMO | Energy to add an electron | 1.8 eV |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution | 1.7 eV |

| Electronegativity | χ | (IP + EA) / 2 | Electron-attracting power | 3.5 eV |

Ground State Geometries and Energetic Considerations

Before calculating other properties, the molecular geometry of this compound would be optimized to find its most stable, lowest-energy conformation (ground state). This involves computational algorithms that adjust bond lengths, bond angles, and dihedral angles until a minimum energy structure is found. Frequency calculations are then typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). This optimized geometry is the basis for all subsequent electronic structure calculations.

Local Reactivity Descriptors

While global descriptors like the HOMO-LUMO gap describe the molecule as a whole, local reactivity descriptors predict the most likely sites for chemical attack. Fukui functions, for example, are used to identify which atoms are most susceptible to nucleophilic attack, electrophilic attack, or radical attack by analyzing the change in electron density when an electron is added or removed. For this compound, these descriptors would likely highlight the amino groups and specific carbon atoms on the aromatic rings as key sites for reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying molecules in their electronically excited states. scispace.comrsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and is therefore essential for predicting UV-visible absorption spectra. researchgate.netmdpi.comstackexchange.com

A TD-DFT study of this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. mdpi.comstackexchange.com This would provide theoretical insight into the color and photophysical properties of the compound. The calculations would also characterize the nature of the electronic transitions, for instance, whether they are localized on the π-system of the dibenzothiophene core or involve charge transfer from the amino groups to the aromatic rings. scispace.com

Mechanistic Pathway Analysis through Computational Methods

Computational methods, particularly DFT, are powerful tools for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows researchers to determine the feasibility of a reaction, identify the rate-determining step, and understand the role of intermediates. For this compound, this could be applied to study its synthesis, polymerization, or degradation pathways, providing insights that are difficult to obtain through experimental means alone.

Applications and Functional Material Development Based on the 3,7 Diaminodibenzothiophene Scaffold

Organic Electronic Materials

The unique electronic structure of 3,7-diaminodibenzothiophene derivatives makes them promising candidates for various applications in organic electronics. The ability to modify the amino groups and the dibenzothiophene (B1670422) core allows for the fine-tuning of properties such as charge carrier mobility, energy levels, and luminescence, which are critical for the performance of organic electronic devices.

Derivatives of this compound have been investigated as active materials in organic semiconductors. These materials exhibit good thermal and photooxidative stability, which are crucial for the longevity and reliability of organic electronic devices. The introduction of various substituents at the 3 and 7 positions of the dibenzothiophene core can significantly influence the material's semiconducting properties, including charge carrier mobility and the on/off ratio in transistor devices.

For instance, the substitution of the amino groups with other functional moieties has led to the development of new prototype semiconductor materials based on the dibenzothiophene scaffold. These materials have demonstrated the potential to play a significant role in the advancement of organic semiconductors.

Dibenzothiophene derivatives are recognized for their high triplet energy, making them excellent candidates as host materials in phosphorescent organic light-emitting diodes (PHOLEDs), particularly for deep blue emitters. rsc.org In a PHOLED, the host material facilitates the transfer of energy to the phosphorescent guest emitter. A high triplet energy is essential to prevent back-energy transfer from the guest to the host, ensuring efficient light emission.

By incorporating hole-transporting units like carbazole and electron-transporting moieties such as phosphine oxides onto the dibenzothiophene scaffold, it is possible to achieve balanced charge injection and transport within the emissive layer of the OLED. rsc.org This charge balance is a key factor in obtaining high quantum efficiencies and low driving voltages. Devices utilizing such dibenzothiophene-based host materials have demonstrated impressive performance, with high quantum efficiencies of up to 20.2% and excellent operational stability. rsc.org

The development of materials for thermally activated delayed fluorescence (TADF) represents another important application. TADF emitters can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. The design of dibenzothiophene-based molecules with a small energy gap between the lowest singlet and triplet excited states is a key strategy in the development of efficient TADF emitters.

The 3,7-disubstituted dibenzothiophene system has shown significant promise as a new prototype for organic semiconductors in organic field-effect transistors (OFETs). rsc.org The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer.

Research on 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene (3,7-DHTDBTT) has demonstrated the potential of this class of materials. rsc.org Thin films of this material, when vacuum-evaporated, exhibit enhanced crystalline order, which is beneficial for charge transport. OFETs fabricated with 3,7-DHTDBTT have achieved charge carrier mobilities as high as 7.7 × 10⁻² cm² V⁻¹ s⁻¹ and an on/off ratio of nearly 1 × 10⁷. rsc.org These performance metrics indicate that 3,7-substituted dibenzothiophene derivatives are a promising class of materials for use in organic field-effect transistors.

| Compound | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

|---|---|---|---|

| 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene (3,7-DHTDBTT) | 7.7 × 10⁻² | ~1 × 10⁷ | rsc.org |

Chemosensing Platforms and Fluorescent Probes

The inherent fluorescence of the dibenzothiophene scaffold can be harnessed for the development of chemosensors and fluorescent probes. By attaching specific recognition units to the this compound core, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte.

The design of dibenzothiophene-based chemosensors typically involves the integration of a fluorophore (the dibenzothiophene unit) and a recognition site (receptor) for the target analyte. The interaction between the analyte and the receptor induces a change in the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal.

Common sensing mechanisms include:

Photoinduced Electron Transfer (PET): In the absence of the analyte, a photoinduced electron transfer process can occur between the receptor and the fluorophore, quenching the fluorescence. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to an enhancement of the fluorescence ("turn-on" sensor).

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing nature of the receptor, which in turn affects the intramolecular charge transfer characteristics of the sensor molecule. This can lead to a shift in the emission wavelength (ratiometric sensing) or a change in the fluorescence intensity.

Aggregation-Induced Emission (AIE): Some dibenzothiophene derivatives can be designed to be non-emissive in solution but become highly fluorescent upon aggregation. The presence of an analyte can induce this aggregation, leading to a "turn-on" fluorescence response.

Dibenzothiophene-based fluorescent probes have been successfully developed for the detection of various analytes, including ions. For example, a dibenzothiophene-based barbituric acid derivative has been synthesized as a colorimetric and fluorescent probe for the detection of cyanide ions (CN⁻). This sensor exhibits a "naked-eye" color change and a fluorescent response upon interaction with cyanide.

Another example is a dibenzothiophene-based sensor designed for the detection of fluoride ions (F⁻). The sensing mechanism in this case involves the interaction of the fluoride ion with a silyl ether group attached to the dibenzothiophene scaffold, leading to a change in the fluorescence of the molecule.

| Sensor Based On | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Dibenzothiophene-barbituric acid derivative | Cyanide (CN⁻) | Colorimetric and Fluorescent | Not Specified |

| Dibenzothiophene with silyl ether group | Fluoride (F⁻) | Fluorescent | Not Specified |

Role in Catalytic Processes and Desulfurization Studies

The removal of sulfur from fossil fuels is a critical industrial process to mitigate environmental pollution, such as acid rain, and to prevent the poisoning of catalysts in automotive and industrial applications calstate.edu. Dibenzothiophene and its alkylated derivatives are among the most refractory sulfur-containing compounds found in petroleum feedstocks, making their removal a significant challenge calstate.edu. The primary industrial method for sulfur removal is hydrodesulfurization (HDS), while oxidative desulfurization (ODS) has emerged as a promising alternative that operates under milder conditions. The presence of amino groups on the dibenzothiophene scaffold, as in this compound, is expected to influence its reactivity in these processes due to electronic and steric effects.

Investigative Studies in Oxidative Desulfurization (ODS) Reactions

Oxidative desulfurization involves the oxidation of sulfur-containing compounds to their corresponding sulfoxides and sulfones, which are more polar and can be subsequently removed by extraction or adsorption nih.gov. Various catalytic systems have been developed to facilitate this oxidation, often employing oxidants like hydrogen peroxide or molecular oxygen nih.govelsevierpure.com.

The reactivity of dibenzothiophene derivatives in ODS is influenced by the electron density at the sulfur atom. Electron-donating substituents on the aromatic rings can increase the electron density on the sulfur atom, potentially enhancing its susceptibility to electrophilic attack by the oxidant. The amino group is a strong electron-donating group. Therefore, it is hypothesized that the presence of two amino groups in this compound would significantly increase the electron density on the sulfur atom, making it more reactive towards oxidation compared to the parent dibenzothiophene. This enhanced reactivity could lead to higher conversion rates or allow for milder reaction conditions in the ODS process.

Table 1: Comparison of Catalytic Activity in Oxidative Desulfurization of Various Sulfur Compounds

| Sulfur Compound | Catalyst | Oxidant | Conversion (%) |

| Dibenzothiophene (DBT) | MgAl-PMo₁₂ | H₂O₂ | ~100 |

| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | MgAl-PMo₁₂ | H₂O₂ | <100 |

| Benzothiophene (B83047) (BT) | MgAl-PMo₁₂ | H₂O₂ | <100 |

| Thiophene (B33073) (TH) | MgAl-PMo₁₂ | H₂O₂ | <100 |

This table is generated based on the reactivity order reported in studies on oxidative desulfurization and is for illustrative purposes. nih.govmdpi.com

Exploration in Hydrodesulfurization (HDS) Reaction Pathways

Hydrodesulfurization is the conventional industrial process for removing sulfur from petroleum products. It typically involves high temperatures and pressures and the use of catalysts, such as Co-Mo or Ni-Mo supported on alumina researchgate.net. The HDS of dibenzothiophene proceeds through two main reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD) researchgate.net. The DDS pathway involves the direct cleavage of the C-S bonds, while the HYD pathway involves the hydrogenation of one of the aromatic rings prior to C-S bond cleavage.

The efficiency and selectivity of the HDS process are highly dependent on the structure of the dibenzothiophene derivative. Steric hindrance around the sulfur atom can significantly inhibit the DDS pathway. For example, alkyl groups at the 4 and 6 positions of dibenzothiophene sterically hinder the interaction of the sulfur atom with the catalyst surface, making these compounds particularly difficult to desulfurize via the DDS route researchgate.net.

For this compound, the amino groups are located away from the sulfur atom and are not expected to cause significant steric hindrance. However, the strong electron-donating nature of the amino groups could influence the adsorption of the molecule onto the catalyst surface and the electronic structure of the C-S bonds. The increased electron density on the aromatic rings might favor the hydrogenation pathway (HYD). Further theoretical and experimental studies are needed to elucidate the precise impact of the 3,7-diamino substitution on the HDS reaction pathways.

Dibenzothiophene Derivatives in Catalyst Design

The dibenzothiophene scaffold itself can be a component in the design of novel catalysts. For instance, dibenzothiophene derivatives can act as ligands for transition metal catalysts. The sulfur atom and the aromatic system can coordinate with metal centers, and the substituents on the dibenzothiophene core can be used to fine-tune the electronic and steric properties of the resulting catalyst.

The presence of two amino groups in this compound offers potential coordination sites for metal ions. These amino groups could be used to anchor the dibenzothiophene moiety to a catalyst support or to directly participate in the catalytic cycle. The electron-rich nature of the this compound scaffold could also enhance the catalytic activity of a metal center by modulating its electronic properties. While specific examples of catalysts based on the this compound scaffold are not prominent in the literature, the principles of ligand design suggest that this compound could be a valuable building block for the development of new catalysts for a variety of organic transformations.

Bio-Relevant Molecular Investigations and Interactions

Heterocyclic compounds, including those with a thiophene core, are of significant interest in medicinal chemistry due to their diverse biological activities nih.govrsc.org. The dibenzothiophene scaffold, as a rigid and planar structure, can serve as a core for the design of new therapeutic agents. The introduction of functional groups, such as amino groups, provides opportunities for further chemical modifications and for specific interactions with biological targets.

Synthesis of Bioactive Heterocyclic Conjugates

The synthesis of bioactive molecules often involves the combination of different pharmacophores to create hybrid compounds with enhanced or novel biological activities nih.gov. The this compound scaffold, with its two reactive amino groups, is a prime candidate for the synthesis of such heterocyclic conjugates. These amino groups can be readily functionalized through reactions such as acylation, alkylation, and diazotization, allowing for the attachment of other bioactive moieties.

For example, the amino groups could be used to link the dibenzothiophene core to other heterocyclic systems known for their biological activity, such as pyrazoles, imidazoles, or triazoles nih.gov. This could lead to the development of new compounds with potential applications as antimicrobial, anticancer, or anti-inflammatory agents. The synthesis of such conjugates would likely involve standard organic chemistry transformations, and the rigid dibenzothiophene core would provide a well-defined spatial arrangement of the attached functionalities.

Molecular Interaction Studies and Design Principles for Bio-Relevant Compounds

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or a nucleic acid. This method is instrumental in modern drug discovery for identifying potential drug candidates and for understanding their mechanism of action at the molecular level.

While specific molecular docking studies on this compound are not widely reported, the general principles of molecular interactions can be applied to understand its potential as a bioactive molecule. The planar aromatic structure of the dibenzothiophene core can participate in π-π stacking interactions with aromatic amino acid residues in a protein's active site nih.gov. The sulfur atom can act as a hydrogen bond acceptor.

The amino groups at the 3 and 7 positions are particularly important for molecular interactions. They can act as both hydrogen bond donors and acceptors, forming strong and specific interactions with the target biomolecule. The presence of two amino groups at opposite ends of the molecule could allow for simultaneous interactions with different parts of a binding site, potentially leading to high binding affinity and selectivity.

Table 2: Potential Molecular Interactions of the this compound Scaffold

| Structural Feature | Potential Interaction Type | Interacting Partner in Biomolecules |

| Dibenzothiophene Core | π-π Stacking, Hydrophobic Interactions | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Sulfur Atom | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., -OH, -NH groups in amino acids) |

| Amino Groups (-NH₂) | Hydrogen Bond Donor and Acceptor | Hydrogen bond acceptors and donors in amino acids or nucleic acids |

The design of bioactive compounds based on the this compound scaffold would involve optimizing these interactions to achieve high potency and selectivity for a specific biological target. Computational studies, such as molecular docking and molecular dynamics simulations, would be invaluable in guiding the design and synthesis of new derivatives with improved pharmacological properties.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes to 3,7-Diaminodibenzothiophene and its analogues is a primary challenge. Current methodologies often involve multi-step processes with harsh reaction conditions and limited substrate scope. Future research should focus on pioneering more direct and atom-economical approaches.

One promising avenue is the exploration of catalyst-free synthetic methods . Recent studies on the synthesis of dibenzothiophenes have demonstrated the feasibility of nucleophilic intramolecular cyclization of methylthiolated diazonium salts under mild, room temperature conditions, obviating the need for a catalyst. bohrium.com Adapting such a strategy for the synthesis of the diamino-substituted analogue could offer a more environmentally benign and cost-effective production method.

Furthermore, the development of one-pot synthesis protocols for aminated polycyclic aromatic compounds presents another significant research direction. Copper-catalyzed Ullmann C-N coupling reactions have been successfully employed for the direct amination of bromo polycyclic heteroatoms. nih.gov Investigating the applicability of this methodology to synthesize this compound from a corresponding di-halogenated precursor could streamline the manufacturing process. nih.gov

| Compound Name | Synthetic Methodology Explored for Related Compounds |

| Dibenzothiophene (B1670422) | Catalyst-free intramolecular cyclization |

| N-Substituted Dibenzothiophenes | Copper-catalyzed Ullmann C-N coupling |

| 2,8-Dibromodibenzothiophene | Precursor for amination reactions |

Advanced Functionalization Strategies for Enhanced Material Performance

To tailor the properties of this compound for specific applications in materials science, advanced functionalization strategies are crucial. The amino groups at the 3 and 7 positions serve as excellent handles for further chemical modifications, allowing for the fine-tuning of electronic, optical, and solubility characteristics.

A key area of future research is the use of palladium-catalyzed C-H functionalization . This powerful technique allows for the direct introduction of various functional groups onto the aromatic core, bypassing the need for pre-functionalized starting materials. nih.govdntb.gov.uaelsevierpure.com Applying C-H activation strategies to the dibenzothiophene backbone of the 3,7-diamino derivative could lead to a new library of compounds with enhanced performance for applications in organic electronics.

Another important research direction is the exploration of functionalization to enhance properties like conductivity . The inherent electronic properties of the dibenzothiophene core, coupled with the electron-donating nature of the amino groups, make this compound a promising candidate for conductive polymers and organic semiconductors. Future work should investigate the impact of attaching various electron-withdrawing or electron-donating moieties to the amino groups or the aromatic backbone to modulate the bandgap and charge transport properties.

Interdisciplinary Research Synergies in Materials Science and Theoretical Chemistry

The development of novel materials based on this compound will greatly benefit from a synergistic approach that combines experimental materials science with theoretical and computational chemistry. dtaborgroup.commines.edutue.nl

Computational modeling and design will play a pivotal role in predicting the properties of yet-to-be-synthesized derivatives. umich.edumoldesignx.com By employing quantum chemistry calculations, researchers can screen potential candidates and identify those with the most promising electronic and optical characteristics for specific applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). umich.edu This in-silico approach can significantly accelerate the materials discovery process and reduce the experimental workload.

Furthermore, interdisciplinary collaborations will be essential to fully explore the potential of these new materials. For instance, integrating this compound-based materials into device fabrication and testing will require expertise from materials scientists, physicists, and engineers. Such collaborations will be crucial for translating fundamental chemical innovations into tangible technological advancements.

Sustainable Synthesis and Application Methodologies for Dibenzothiophene Derivatives

In line with the growing emphasis on green chemistry, future research must address the development of sustainable synthesis and application methodologies for this compound and its derivatives. rsc.orgbenthamscience.com

The exploration of greener synthetic routes is a critical challenge. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with more environmentally friendly alternatives, and the development of catalytic systems that operate under milder conditions. sciencedaily.com For example, investigating enzymatic or biocatalytic approaches for the synthesis of polycyclic aromatic amines could offer a more sustainable alternative to traditional chemical methods. researchgate.net

Q & A

Basic: What are the optimized synthetic routes for 3,7-diaminodibenzothiophene, and how do reaction conditions impact yield?

Methodological Answer:

Two primary synthetic pathways are documented:

- Pathway 1 (Nitration-Reduction): Start with dibenzothiophene oxidation to dibenzothiophene-5,5-dioxide, followed by nitration to introduce nitro groups. Reduction with zinc dust in HCl yields this compound. This method achieves yields of 24–75%, depending on nitration efficiency and reductant choice (e.g., zinc dust vs. hydrazine hydrate) .

- Pathway 2 (Multi-Step Functionalization): Begin with 2-aminobiphenyl, involving nitration, diazotization, cyclization, and catalytic reduction. The final reduction step (Pd/C, hydrazine hydrate, ethanol, 80°C, 24 hours) achieves high purity but requires stringent temperature control .

Key Data: - Zinc dust in HCl yields 24% under suboptimal conditions, while optimized nitration steps improve yields to 75% .

- Pd/C catalytic reduction ensures >90% purity but demands prolonged reaction times .

Basic: How do researchers validate the structural integrity of synthesized this compound?

Methodological Answer:

Combined analytical techniques are critical:

- Elemental Analysis: Compare calculated vs. experimental C/H/N content (e.g., theoretical C: 67.50%, H: 10.00% vs. experimental C: 67.54%, H: 9.96% for intermediates) .

- Chromatography: TLC with Rf values (e.g., 0.26–0.36) to monitor reaction progress .

- Spectroscopy: Use NMR to confirm amine group positions and FT-IR for functional group identification.

Contradictions: Discrepancies in elemental analysis may arise from incomplete purification or side reactions during reduction steps .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Waste Management: Segregate chemical waste and dispose via certified hazardous waste contractors to prevent environmental contamination .

Critical Note: Inhalation risks necessitate medical observation for 48 hours post-exposure .

Advanced: How can this compound be functionalized for applications in materials science?

Methodological Answer:

- Diazotization: React with NaNO₂/HCl to form diazonium salts, enabling coupling with phenols or amines to synthesize bis-azo dyes. This method requires precise pH control to avoid premature decomposition .

- Radical Cation Formation: Anodic oxidation in acetonitrile generates stable radical cation salts, which are promising for conductive materials .

Data Insight: Diazotization yields vary with β-component reactivity; electron-rich coupling agents (e.g., phenol derivatives) improve azo dye stability .

Advanced: What role does this compound play in high-performance polyimides?

Methodological Answer:

- Polymer Synthesis: Incorporate this compound as a diamine monomer in polyimide backbones. The rigid dibenzothiophene moiety enhances thermal stability and gas barrier properties.

- Simulation Support: Molecular dynamics (MD) simulations predict chain packing efficiency, correlating with experimental gas permeability data (e.g., O₂ permeability < 0.1 Barrer) .

Challenge: Balancing rigidity with processability requires copolymerization with flexible monomers.

Advanced: How do mechanistic studies resolve contradictions in nitro-reduction yields?

Methodological Answer:

- Reductant Screening: Compare Zn/HCl (24% yield) vs. hydrazine hydrate (higher yields but slower kinetics). Mechanistic studies suggest Zn’s heterogeneous surface catalysis limits efficiency .

- Acid Optimization: HCl concentration (31% v/v) is critical for protonation of nitro intermediates; lower concentrations stall reduction .

Advanced: What computational tools predict the electronic properties of this compound derivatives?

Methodological Answer:

- DFT Calculations: Model HOMO/LUMO gaps to assess suitability for organic semiconductors. For example, amino groups lower the HOMO level by 0.5 eV compared to nitro derivatives .

- MD Simulations: Analyze π-π stacking in crystal structures to optimize charge transport in thin-film devices .

Advanced: How is this compound used in environmental geochemistry studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。